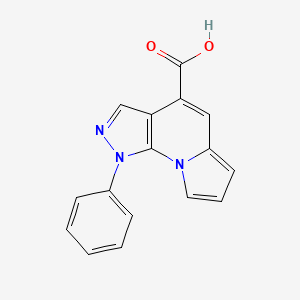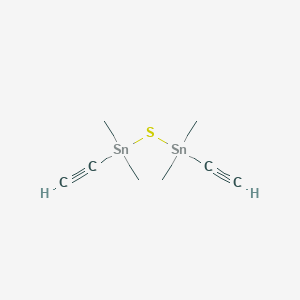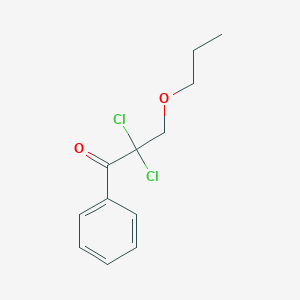
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is a complex organic compound with a unique structure that includes an indole core, a decanoylamino group, and a sulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, the introduction of the decanoylamino group, and the attachment of the sulfanylethyl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole core can bind to proteins and enzymes, modulating their activity. The sulfanylethyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The decanoylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 6-(Octanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- 6-(Hexanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
Uniqueness
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is unique due to its longer decanoylamino chain, which can influence its biological activity and solubility. This structural difference can result in distinct interactions with molecular targets compared to its shorter-chain analogs.
Properties
CAS No. |
116336-84-6 |
|---|---|
Molecular Formula |
C21H31N3O2S |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
6-(decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-7-8-9-20(25)24-16-14-18(21(26)23-12-13-27)17-10-11-22-19(17)15-16/h10-11,14-15,22,27H,2-9,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
QLLOIUKQYUACKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
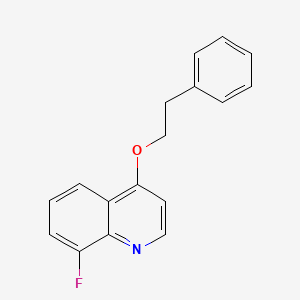
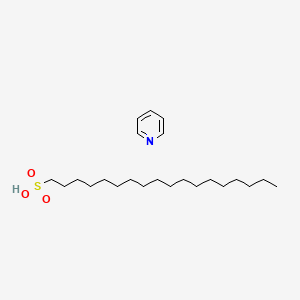

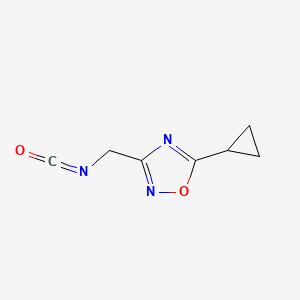


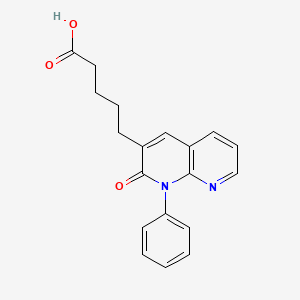
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
